molecular formula C25H23N3O2 B11562993 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide

Cat. No.: B11562993
M. Wt: 397.5 g/mol
InChI Key: UDSWZZMDNYYMBP-WGOQTCKBSA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an indole moiety, a benzyl group, and a methoxybenzohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide typically involves the condensation of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde with 2-methoxybenzohydrazide. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This interaction is facilitated by the Schiff base moiety, which acts as a chelating agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of enzyme activity and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide is unique due to its indole moiety, which imparts specific biological activities not commonly found in other Schiff base hydrazones. The presence of the benzyl group also enhances its binding affinity to metal ions, making it a more effective ligand in coordination chemistry .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C25H23N3O2/c1-18-22(16-26-27-25(29)21-13-7-9-15-24(21)30-2)20-12-6-8-14-23(20)28(18)17-19-10-4-3-5-11-19/h3-16H,17H2,1-2H3,(H,27,29)/b26-16+

InChI Key

UDSWZZMDNYYMBP-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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